(S)-2-Acetamido-6-aminohexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Acetamido-6-aminohexanamide is an organic compound that belongs to the class of amides It is a derivative of lysine, an essential amino acid, and is characterized by the presence of an acetamido group and an amino group attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-6-aminohexanamide typically involves the acylation of lysine. One common method is the reaction of lysine with acetic anhydride under controlled conditions to introduce the acetamido group. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamido-6-aminohexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to yield primary amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-2-Acetamido-6-aminohexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Acetamido-6-aminohexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the amino group can participate in electrostatic interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-lysine: Similar in structure but with different functional groups.
Lysine derivatives: Various derivatives of lysine with modifications at different positions.
Uniqueness
(S)-2-Acetamido-6-aminohexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
19789-60-7 |
---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-aminohexanamide |
InChI |
InChI=1S/C8H17N3O2/c1-6(12)11-7(8(10)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12)/t7-/m0/s1 |
InChI Key |
RXDBWNXJJIDFEF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.